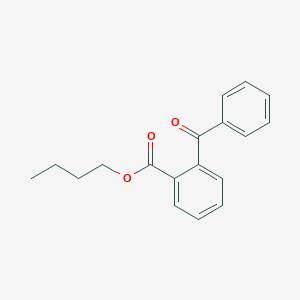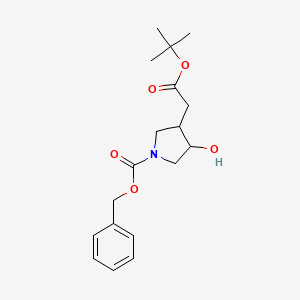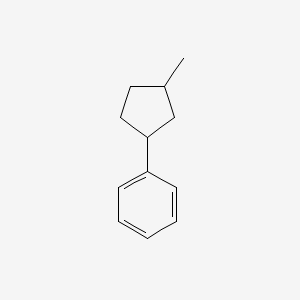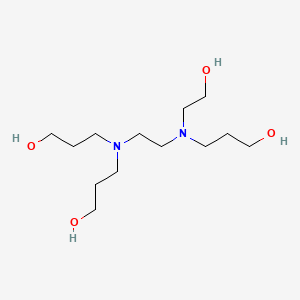
(Difluoromethyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethyl)phosphonic dichloride is a chemical compound with the molecular formula CF₂HPOCl₂ It is a member of the phosphonic dichloride family, characterized by the presence of a difluoromethyl group attached to a phosphonic dichloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic dichloride typically involves the reaction of difluoromethylphosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{CF}_2\text{HPO}_3\text{H}_2 + 2 \text{SOCl}_2 \rightarrow \text{CF}_2\text{HPOCl}_2 + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (Difluoromethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding difluoromethylphosphonate esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form difluoromethylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents such as dichloromethane, toluene.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products:
Difluoromethylphosphonate Esters: Formed by reaction with alcohols.
Difluoromethylphosphonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
(Difluoromethyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Difluoromethyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of organophosphorus compounds.
Vergleich Mit ähnlichen Verbindungen
Methylphosphonic Dichloride: Similar in structure but with a methyl group instead of a difluoromethyl group.
Ethylphosphonic Dichloride: Contains an ethyl group in place of the difluoromethyl group.
Trifluoromethylphosphonic Dichloride: Contains a trifluoromethyl group, offering different reactivity and properties.
Uniqueness: (Difluoromethyl)phosphonic dichloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated organophosphorus compounds, which are of interest in various fields including medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
dichlorophosphoryl(difluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2F2OP/c2-7(3,6)1(4)5/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZVYCZFNVMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)P(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2F2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503025 |
Source


|
| Record name | (Difluoromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554-44-5 |
Source


|
| Record name | (Difluoromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






phosphanium bromide](/img/structure/B14744685.png)






![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)
